gamma-Cyclodextrin xhydrate

Hemocompatibility Parenteral excipient safety Membrane toxicity

gamma-Cyclodextrin xhydrate (γ-CD, CAS 17465-86-0) is a native cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units, possessing the largest internal hydrophobic cavity (0.75–1.00 nm) and the highest intrinsic water solubility (~232 mg/mL at 25 °C) among the three natural cyclodextrins. It is industrially produced via enzymatic starch conversion using cyclodextrin glycosyltransferase and is available as a pharmaceutical excipient under compendial monographs (USP/NF, JPC) with FDA GRAS status (GRN for food applications.

Molecular Formula C48H82O41
Molecular Weight 1315.1 g/mol
Cat. No. B8069643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Cyclodextrin xhydrate
Molecular FormulaC48H82O41
Molecular Weight1315.1 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O
InChIInChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42?,43-,44-,45-,46+,47+,48+;/m0./s1
InChIKeySPKUKQHKKVTYOE-KGMMMUSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Cyclodextrin xhydrate: Core Physicochemical Properties and Procurement-Grade Context


gamma-Cyclodextrin xhydrate (γ-CD, CAS 17465-86-0) is a native cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units, possessing the largest internal hydrophobic cavity (0.75–1.00 nm) and the highest intrinsic water solubility (~232 mg/mL at 25 °C) among the three natural cyclodextrins [1]. It is industrially produced via enzymatic starch conversion using cyclodextrin glycosyltransferase and is available as a pharmaceutical excipient under compendial monographs (USP/NF, JPC) with FDA GRAS status (GRN 46) for food applications [2]. The xhydrate designation reflects variable water of crystallization; the anhydrous molecular weight is 1297 Da.

Largest internal cavity among native cyclodextrins – supports complexation of bulky guest molecules
Highest intrinsic water solubility among natural cyclodextrins – enables preparation of concentrated aqueous solutions
Compendial grade (USP/NF, JPC) and FDA GRAS designation – supports use as pharmaceutical excipient and food ingredient

Why Gamma-Cyclodextrin xhydrate Cannot Be Simply Interchanged with Alpha- or Beta-Cyclodextrin


Although α-, β-, and γ-cyclodextrins share the same glucopyranose monomer chemistry, their ring sizes (6, 7, and 8 units, respectively) create profound differences in cavity geometry, aqueous solubility, membrane interactions, and digestive metabolism that preclude generic substitution [1]. β-CD, the most widely produced cyclodextrin, paradoxically exhibits the lowest water solubility (~18 mg/mL) and the highest hemolytic activity—extracting cholesterol and phospholipids from erythrocyte membranes in the rank order β ≫ γ [2]. Conversely, γ-CD is uniquely susceptible to human salivary and pancreatic α-amylase digestion, whereas α-CD and β-CD are essentially resistant and pass undigested to the colon [3]. These orthogonal property profiles mean that substituting γ-CD with β-CD can simultaneously compromise aqueous solubility, increase cytotoxicity risk, and alter the gastrointestinal fate of the formulation. The quantitative evidence below maps exactly where γ-CD differentiates.

Solubility profile mismatch β-CD exhibits markedly lower aqueous solubility; direct substitution may compromise high-concentration liquid formulation stability.
Hemocompatibility context differs β-CD induces erythrocyte lysis at substantially lower concentrations; parenteral compatibility requires reassessment when interchanging.
Enzymatic fate diverges γ-CD is hydrolyzed by human α-amylase while β-CD resists; oral GI digestion profile may shift from upper-GI clearance to colonic fermentation.

Gamma-Cyclodextrin xhydrate: Quantified Differentiation Evidence Against Closest Comparators


Hemolytic Activity: γ-CD Requires ~11.5-Fold Higher Concentration Than β-CD to Induce 10% Erythrocyte Lysis

In a direct head-to-head study using dog erythrocytes, the initial haemolysis threshold (10%) was reached at 46 mM for γ-CD, compared with only 4 mM for β-CD and 8 mM for α-CD [1]. In a separate study on human blood components, 10 mg/mL of α-CD or β-CD caused abnormal red blood cell morphology and serious hemolysis, whereas γ-CD at the identical concentration (10 mg/mL) did not impair red blood cell membrane morphology or integrity [2]. The potency order for human erythrocyte hemolysis is consistently β > α ≫ γ [1].

Hemolysis threshold
Head-to-head
γ-CD 46 mM vs β-CD 4 mM (dog erythrocytes)
Supports hemocompatibility screening for parenteral formulations
Reported in osmotic fragility assay at 37°C, 30 min
Hemocompatibility Parenteral excipient safety Membrane toxicity

Aqueous Solubility: γ-CD at 232 mg/mL Outperforms β-CD (~18 mg/mL) by ~12.5-Fold and α-CD (~145 mg/mL) by ~1.6-Fold

Among native cyclodextrins, γ-CD exhibits the highest water solubility at 25 °C: approximately 232 mg/mL (23.2 g/100 mL), compared with ~145 mg/mL for α-CD and only ~18 mg/mL for β-CD [1]. Sabadini et al. (2006) independently confirmed that β-CD is at least nine times less soluble than both α-CD and γ-CD in H₂O, an anomalous behavior attributed to the rigidity of the β-CD hydrogen-bond network in the crystalline state [2]. The practical consequence is that γ-CD can be formulated as a clear aqueous solution up to ~23% (w/v) without co-solvents, whereas β-CD precipitates at concentrations above ~1.8%.

Water solubility
Head-to-head
~232 mg/mL
Supports high-concentration aqueous formulation without co-solvents
At 25°C; β-CD ~18.5 mg/mL for context
Solubilization Formulation development BCS Class II/IV drugs

Cavity Size: γ-CD Internal Diameter (0.75–1.00 nm) Accommodates Bulky Guests Excluded by β-CD (0.60–0.80 nm)

The internal cavity diameter increases progressively across the native cyclodextrin series: α-CD 0.47–0.53 nm, β-CD 0.60–0.65 nm (some sources report 0.78 nm), and γ-CD 0.75–1.00 nm (some sources report 0.95 nm) [1][2]. This size progression determines which guest molecules can be fully or partially encapsulated. γ-CD's cavity is approximately 25–67% wider than β-CD's, enabling it to accommodate larger hydrophobic guests—including steroids with bulky side chains, macrocyclic antibiotics, and polycyclic natural products—that β-CD cannot efficiently complex. Specifically, γ-CD forms 1:1 inclusion complexes with guests such as fullerene C₆₀ and certain gallated catechins that are sterically excluded from the β-CD cavity [1].

Cavity diameter
Reported
0.75–1.00 nm (γ-CD)
Accommodates guests excluded from β-CD (0.60–0.80 nm)
Enables complexation of macrocyclic and polycyclic guests
Inclusion complexation Molecular encapsulation Guest size selectivity

Enzymatic Digestibility: γ-CD Is Uniquely Hydrolyzed by Human α-Amylase; α-CD and β-CD Are Essentially Resistant

Unlike α-CD and β-CD, which are essentially stable toward human salivary and pancreatic α-amylase, γ-CD is readily hydrolyzed by these enzymes present in saliva, bile fluid, and tears [1]. The WHO JECFA evaluation confirmed that both human salivary amylase and human/porcine pancreatic amylase rapidly hydrolyze γ-CD, yielding mainly maltose, maltotriose, and smaller amounts of glucose [2]. Kinetic studies with Taka-amylase A at pH 5.3 and 25 °C demonstrated that the molecular activity (κ₀) for ring cleavage increases markedly in the order α-CD < β-CD < γ-CD, while the Michaelis constant (Kₘ) values do not differ significantly among the three cyclodextrins [3]. This means γ-CD is digested in the upper GI tract with negligible systemic bioavailability after oral administration, behaving as a digestible carbohydrate rather than a dietary fiber—in contrast to α-CD and β-CD, which reach the colon undigested and undergo bacterial fermentation with production of succinate and alteration of the fecal microbiota [1].

α-Amylase susceptibility
Class-level
Rapidly hydrolyzed (γ-CD) vs. resistant (α/β-CD)
Differentiates GI metabolic fate: upper-GI digestion vs colonic fermentation
JECFA confirms salivary/pancreatic amylase hydrolysis
ADME GI metabolism Prebiotic vs. digestible fiber

Drug Solubilization Efficiency: γ-CD Outperforms β-CD in Rosuvastatin Calcium Solubility Enhancement by Up to 1.54-Fold at Matched Molar Ratio

In a direct head-to-head comparison of freeze-dried inclusion complexes (ICs) of the poorly water-soluble statin rosuvastatin calcium (RSV), β-CD ICs increased RSV solubility by approximately 1.3-fold regardless of CD ratio (p > 0.05), whereas γ-CD ICs increased RSV solubility by 1.45-fold (1:1), 1.72-fold (1:2), and 2.00-fold (1:4) relative to pure RSV (p < 0.05) [1]. In dissolution testing, γ-CD ICs at the 1:4 ratio released 95.12% of RSV within 3 minutes and achieved 100% completion in 15 minutes, outperforming β-CD ICs at all tested ratios [1]. High drug loading efficiency (99.41–101.84%) was obtained for all ICs, confirming complete complexation.

Solubility enhancement (RSV)
Head-to-head
γ-CD ICs 2.00-fold vs β-CD ~1.3-fold (1:4 ratio)
Supports solubilization of BCS Class II drugs where β-CD is ineffective
Freeze-dried inclusion complexes; dissolution 100% at 15 min
BCS Class II drug solubilization Dissolution enhancement Inclusion complex stoichiometry

Acute Parenteral Toxicity: γ-CD Intravenous LD₅₀ in Rats (>3,750 mg/kg) Exceeds β-CD (~788 mg/kg) by Approximately 5-Fold

Toxicological data aggregated from multiple regulatory and review sources indicate a clear safety hierarchy among native cyclodextrins for parenteral administration. The rat intravenous LD₅₀ for γ-CD is reported as approximately 4,000 mg/kg (ChemicalBook) with NOEL-based toxicity classification listing γ-CD at >3,750 mg/kg (rat, IV route) as 'Low' toxicity [1]. In contrast, β-CD exhibits a rat IV LD₅₀ of approximately 788 mg/kg and is classified as 'Moderate' toxicity due to dose-limiting nephrotoxicity [1]. The comprehensive safety assessment by Munro et al. (2004) concluded that γ-CD is well tolerated across genotoxicity, subchronic oral/IV, and developmental toxicity studies, forming the basis for its FDA GRAS designation [2].

IV tolerability (rat)
Cross-study comparable
>3,750 mg/kg
Reported higher IV tolerability context vs β-CD (~788 mg/kg)
Supports dose-range finding for parenteral research
Parenteral safety Toxicological profiling IV formulation excipient

Gamma-Cyclodextrin xhydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Parenteral and Ophthalmic Formulations Requiring Low Hemolytic Risk Excipients

The direct head-to-head evidence demonstrating that γ-CD induces 10% haemolysis only at 46 mM—versus 4 mM for β-CD—and that γ-CD at 10 mg/mL preserves human erythrocyte morphology while α-CD and β-CD cause serious hemolysis [1], establishes γ-CD as the preferred native cyclodextrin for intravenous, intramuscular, and ophthalmic formulations. The FDA's Inactive Ingredient Database already lists γ-CD in intravenous solution at 5% w/v, confirming regulatory precedent for parenteral use [2]. This application scenario is further supported by the ~5-fold higher IV LD₅₀ of γ-CD compared to β-CD, providing a wider safety margin for dose escalation.

Solubilization of Large-Molecular-Volume APIs Excluded from β-CD Cavities

γ-CD's internal cavity diameter (0.75–1.00 nm) is approximately 25–67% larger than β-CD's (0.60–0.80 nm) [3], making it the only native cyclodextrin capable of forming inclusion complexes with sterically demanding guest molecules such as macrocyclic antibiotics, polycyclic natural products, and steroids with bulky side chains. The rosuvastatin calcium case study quantitatively demonstrates this advantage: γ-CD inclusion complexes achieved a 2.00-fold solubility enhancement at a 1:4 molar ratio, compared to a statistically non-significant 1.3-fold increase with β-CD [4]. Formulators encountering solubility-limited bioavailability for large APIs should screen γ-CD when β-CD complexation fails or yields suboptimal loading.

Oral Drug Products Where Rapid Upper-GI Digestion Is Desired Over Colonic Prebiotic Fermentation

Unlike α-CD and β-CD, which resist human α-amylase and pass undigested to the colon where they undergo bacterial fermentation with succinate production and microbiota shifts [2][5], γ-CD is rapidly and completely hydrolyzed by salivary and pancreatic α-amylase in the upper gastrointestinal tract [6]. This yields maltose, maltotriose, and glucose as the primary metabolic products, with negligible systemic bioavailability of intact γ-CD [6]. For oral drug formulations where colonic gas production, osmotic effects, or microbiota modulation are undesirable—particularly in pediatric, geriatric, or IBD patient populations—γ-CD offers a metabolically clean solubilization strategy that is fully aligned with its FDA GRAS status [7].

High-Concentration Aqueous Liquid Formulations Without Co-Solvents

The ~12.5-fold solubility advantage of γ-CD (~232 mg/mL) over β-CD (~18.5 mg/mL) at 25 °C [3] enables the preparation of concentrated aqueous solutions up to approximately 23% (w/v) without requiring organic co-solvents, surfactants, or pH adjustment. This is particularly relevant for liquid-filled capsule fills, oral solutions, nasal sprays, and topical products where co-solvent minimization is desirable for patient acceptability, regulatory compliance, or compatibility with packaging materials. The data from Sabadini et al. (2006) confirm that β-CD's anomalous low solubility is an intrinsic property of its crystalline hydrogen-bond network, meaning that simple formulation workarounds cannot overcome this limitation without chemical derivatization [8].

Application
Selection Property
Validation Focus
Parenteral & ophthalmic excipient
Low hemolytic activity, compendial acceptance
Hemocompatibility assay, IV tolerability review
Large-guest API solubilization
Cavity size > β-CD, inclusion efficiency
Guest size screening, phase solubility study
Oral formulation with upper-GI clearance
α-Amylase susceptibility, GRAS status
In vitro digestibility, GI metabolism modeling
High-concentration aqueous liquid
Intrinsic high water solubility, co-solvent-free
Solubility screening at target conc., formulation stability
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